2-Imidazolidone hemihydrate CAS number and properties
2-Imidazolidone hemihydrate CAS number and properties
An In-depth Technical Guide to 2-Imidazolidone Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-imidazolidone hemihydrate, a versatile chemical compound with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a key building block in drug development.
Core Properties and Identification
2-Imidazolidone hemihydrate is the hydrated form of 2-imidazolidone, also known as ethyleneurea. It is a white to pale yellow crystalline solid.[1] Its primary utility stems from its role as a pharmaceutical intermediate and a highly effective formaldehyde scavenger.[2]
Table 1: Chemical Identifiers for 2-Imidazolidone Hemihydrate
| Identifier | Value |
| CAS Number | 121325-67-5[1][3] |
| Molecular Formula | C₃H₆N₂O · 0.5H₂O[3] |
| Synonyms | 2-Imidazolidinone hemihydrate, N,N'-Ethyleneurea hemihydrate[1][3] |
| InChI Key | KPRJGGOOWATRNT-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of 2-Imidazolidone Hemihydrate
| Property | Value |
| Molecular Weight | 95.10 g/mol [3] |
| Appearance | White to pale yellow adhering crystals[1] |
| Melting Point | 58 °C[3] |
| Boiling Point | 335.5 °C (anhydrous substance)[3][4] |
| Solubility in Water | 950 g/L at 20 °C[1] |
| Density | 1.3 g/cm³ at 20 °C[3] |
| pH | 9 - 11 (100 g/L aqueous solution at 20 °C)[3][4] |
| Vapor Pressure | <24 hPa at 20 °C[3] |
| Flash Point | 265 °C[3] |
Applications in Drug Development and Industry
2-Imidazolidone serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is a foundational component for several antibiotics, including Mezlocillin and Azlocillin, and is used in the preparation of anti-schistosomiasis drugs.[5][6][7]
While the 2-imidazolidinone core structure is present in pharmacologically active molecules, it is important to note that the high-affinity interactions with specific biological targets, such as serotonin and adrenergic receptors, are associated with complex derivatives, not the parent 2-imidazolidone molecule itself.[1][5][6] These derivatives are specifically designed to fit into the binding pockets of these receptors. Therefore, a specific signaling pathway for 2-imidazolidone hemihydrate is not applicable.
Beyond pharmaceuticals, its primary industrial application is as a formaldehyde scavenger. It efficiently reacts with free formaldehyde in various materials like textiles, resins, adhesives, and coatings to reduce harmful emissions.[5][8]
Experimental Protocols
Synthesis and Purification
The synthesis of 2-imidazolidone typically involves the condensation reaction of ethylenediamine with a carbonyl-containing compound like urea or dimethyl carbonate.[8][9] The hemihydrate form is obtained through crystallization from aqueous solutions.
Protocol 1: Synthesis of 2-Imidazolidone (Anhydrous)
This protocol is adapted from a method using ethylenediamine and dimethyl carbonate.[3] The subsequent purification and crystallization from water would yield the hemihydrate.
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Materials: Ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), 30% sodium methoxide in methanol (0.025 mol).
-
Procedure:
-
Charge a reaction vessel with all reactants under a nitrogen purge at room temperature (23 °C).
-
Mix the components. An exotherm will be observed, with the temperature rising to approximately 55 °C.
-
After one hour, increase the temperature to 90 °C and maintain at reflux for two hours.
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Cool the reaction mixture, which will result in the formation of a white solid.
-
Filter the product and wash with toluene.
-
-
Yield: Approximately 90%.[3]
Protocol 2: Purification of Crude 2-Imidazolidone
This protocol uses an ion-exchange resin to purify crude 2-imidazolidone (ethylene urea).[10]
-
Materials: Crude 2-imidazolidone, deionized water, polystyrene sulphonic acid cation active base exchange resin.
-
Procedure:
-
Prepare a 40% to 70% by weight aqueous solution of the crude 2-imidazolidone.
-
Add the ion-exchange resin (approximately 2% by weight of the solution).
-
Stir the mixture for 0.5 to 4 hours at a temperature between 25 °C and 90 °C.
-
Cool the solution to 25 °C and remove the resin by filtration.
-
Remove the water from the purified solution by distillation at reduced pressure, not exceeding 135 °C, to obtain a clear melt.
-
Cool the melt to form a crystalline mass, which is the purified 2-imidazolidone. The hemihydrate can be ensured by controlling the final water content.
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Caption: Experimental workflow for the synthesis and purification of 2-imidazolidone.
Analytical Methods
Characterization and quality control of 2-imidazolidone hemihydrate involve several standard analytical techniques.
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¹³C-NMR Spectroscopy: Used to confirm the chemical structure of the imidazolidinone ring. The purity of synthesized batches can be assessed using this method.[3]
-
Infrared (IR) Spectroscopy: Provides information on the functional groups present, notably the characteristic carbonyl (C=O) and N-H stretches of the cyclic urea structure.
-
Karl Fischer Titration: Employed to accurately determine the water content, which is critical for confirming the hemihydrate state.[3]
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High-Performance Liquid Chromatography (HPLC): A method for determining the purity of 2-imidazolidone. It can also be used for quantitative analysis in various matrices.[11]
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Gas Chromatography-Mass Spectrometry (GC-MS): Used as a confirmation method for the presence and quantification of 2-imidazolidone, particularly at trace levels in complex samples like foodstuffs.[11]
Caption: Logical workflow for the analytical characterization of 2-imidazolidone.
References
- 1. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 8. 2-Imidazolidinone [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. US2993906A - Purification of imidazolidones - Google Patents [patents.google.com]
- 11. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
